N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structural features, which include a piperidine ring, an imidazo[1,2-a]pyridine moiety, and a carboxamide group
Scientific Research Applications
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes and pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may act as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other specialized applications.
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This opens up future directions for research in this field.
Preparation Methods
The synthesis of N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide involves several key steps. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and methyl groups. The imidazo[1,2-a]pyridine moiety is then constructed through a series of cyclization reactions. Finally, the carboxamide group is introduced to complete the synthesis.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical reactivity and applications.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and may exhibit similar biological activities.
Carboxamide compounds: These compounds contain the carboxamide group and may have similar pharmacological properties.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-13-26-15-18(8-9-21(26)23-16)22(27)24-20-10-11-25(2)14-19(20)12-17-6-4-3-5-7-17/h3-9,13,15,19-20H,10-12,14H2,1-2H3,(H,24,27)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOIPELOXHBPDT-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NC3CCN(CC3CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N[C@@H]3CCN(C[C@@H]3CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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